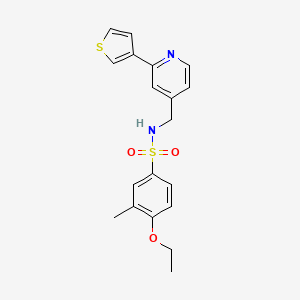
4-ethoxy-3-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including an ethoxy group, a methyl group, a thiophene ring, and a pyridine ring. These functional groups could potentially give this compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and pyridine rings suggests that this compound could have interesting electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy group could make it more soluble in organic solvents .Aplicaciones Científicas De Investigación
Photodynamic Therapy and Cancer Treatment
- Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit promising properties for photodynamic therapy, potentially useful for cancer treatment due to their high singlet oxygen quantum yield and appropriate photodegradation yield (Pişkin, Canpolat, & Öztürk, 2020).
- Öncül, Öztürk, and Pişkin (2021, 2022) investigated the spectroscopic, photophysical, and photochemical properties of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. These compounds are highlighted for their potential as photosensitizers in photodynamic therapy (Öncül, Öztürk, & Pişkin, 2021)(Öncül, Öztürk, & Pişkin, 2022).
Antimicrobial and Anticancer Activities
- Sarvaiya, Gulati, and Patel (2019) synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds with benzenesulfonamide and evaluated their antimicrobial activity. These compounds have potential applications in developing treatments against various bacterial and fungal infections (Sarvaiya, Gulati, & Patel, 2019).
- Jacobs, Chan, and O'Connor (2013) studied the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide. These compounds' unique structures and hydrogen bonding patterns may have implications for developing new pharmaceuticals (Jacobs, Chan, & O'Connor, 2013).
Advanced Chemical Synthesis
- Stearns et al. (2002) explored the pharmacokinetics of a thiazole benzenesulfonamide derivative. Their research provides insights into the metabolic pathways of such compounds, which could inform the design of new pharmaceuticals (Stearns et al., 2002).
- Wardkhan, Youssef, Hamed, and Ouf (2008) synthesized thiazole derivatives with potential antimicrobial activities, demonstrating the versatility of benzenesulfonamide in synthesizing bioactive compounds (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Pharmaceutical Development and Anticancer Agents
- Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes of benzenesulfonamide derivatives, investigating their fluorescence properties and anticancer activity. Their work suggests these complexes' potential in developing novel anticancer drugs (Vellaiswamy & Ramaswamy, 2017).
- Küçükgüzel et al. (2013) synthesized celecoxib derivatives with benzenesulfonamide, evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This research demonstrates the multifaceted pharmaceutical applications of benzenesulfonamide derivatives (Küçükgüzel et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-ethoxy-3-methyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-3-24-19-5-4-17(10-14(19)2)26(22,23)21-12-15-6-8-20-18(11-15)16-7-9-25-13-16/h4-11,13,21H,3,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMCDEFWWUSVEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

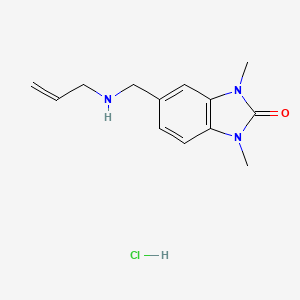
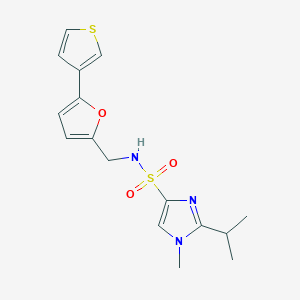
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2401535.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2401538.png)
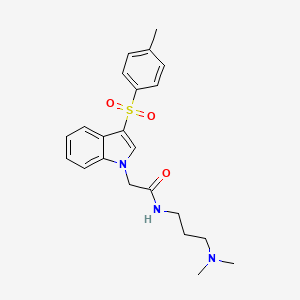
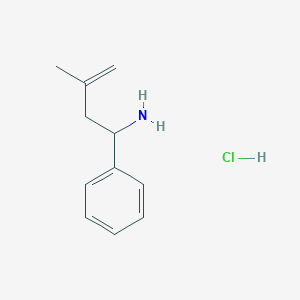
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)propanamide](/img/structure/B2401542.png)
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2401543.png)
![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2401546.png)

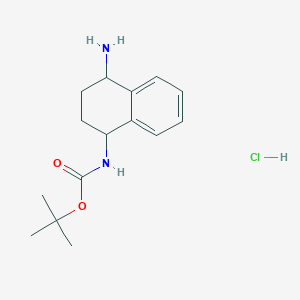

![3-(5-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2401553.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2401555.png)